molecular formula C9H12ClN5 B14174286 2-(2-(1H-Pyrazol-1-YL)pyrimidin-5-YL)ethanamine hydrochloride CAS No. 1196154-62-7

2-(2-(1H-Pyrazol-1-YL)pyrimidin-5-YL)ethanamine hydrochloride

Cat. No.: B14174286
CAS No.: 1196154-62-7
M. Wt: 225.68 g/mol
InChI Key: GSVDJSCALAENBX-UHFFFAOYSA-N
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Description

2-(2-(1H-Pyrazol-1-YL)pyrimidin-5-YL)ethanamine hydrochloride is a compound that belongs to the class of heterocyclic organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-Pyrazol-1-YL)pyrimidin-5-YL)ethanamine hydrochloride typically involves the formation of the pyrazole and pyrimidine rings followed by their coupling. One common method involves the reaction of 2-chloropyrimidine with 1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-Pyrazol-1-YL)pyrimidin-5-YL)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Catalysts like palladium or copper in the presence of ligands.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(1H-Pyrazol-1-YL)pyrimidin-5-YL)ethanamine hydrochloride is unique due to its specific arrangement of the pyrazole and pyrimidine rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in coordination chemistry and drug design .

Properties

CAS No.

1196154-62-7

Molecular Formula

C9H12ClN5

Molecular Weight

225.68 g/mol

IUPAC Name

2-(2-pyrazol-1-ylpyrimidin-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C9H11N5.ClH/c10-3-2-8-6-11-9(12-7-8)14-5-1-4-13-14;/h1,4-7H,2-3,10H2;1H

InChI Key

GSVDJSCALAENBX-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=N2)CCN.Cl

Origin of Product

United States

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